N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-7-ethoxybenzofuran-2-carboxamide
CAS No.: 921801-10-7
Cat. No.: VC6370130
Molecular Formula: C17H16N2O3S
Molecular Weight: 328.39
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921801-10-7 |
|---|---|
| Molecular Formula | C17H16N2O3S |
| Molecular Weight | 328.39 |
| IUPAC Name | N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-7-ethoxy-1-benzofuran-2-carboxamide |
| Standard InChI | InChI=1S/C17H16N2O3S/c1-2-21-12-7-3-5-10-9-13(22-15(10)12)16(20)19-17-18-11-6-4-8-14(11)23-17/h3,5,7,9H,2,4,6,8H2,1H3,(H,18,19,20) |
| Standard InChI Key | QARFQSNTLYNZQJ-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CCC4 |
Introduction
Synthesis Pathways
While specific synthetic routes for this compound are unavailable in the search results, its preparation could involve:
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Cyclopenta[d]thiazole Formation:
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Starting from a thioamide precursor and a cyclopentanone derivative.
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Cyclization using oxidizing agents or acidic conditions to form the bicyclic thiazole ring.
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Benzofuran Derivative Preparation:
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Synthesis of 7-ethoxybenzofuran through etherification (introducing the ethoxy group) followed by cyclization of phenolic precursors.
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Amide Bond Formation:
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Coupling the benzofuran carboxylic acid derivative with the cyclopenta[d]thiazole amine using coupling agents like EDC/HOBt or DCC.
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Potential Applications
Given its structural features, this compound may exhibit diverse biological activities:
Antimicrobial Activity
The thiazole ring is a common pharmacophore in antimicrobial agents. The compound could inhibit bacterial or fungal enzymes by binding to active sites via hydrogen bonding or π-stacking interactions.
Anticancer Potential
Benzofuran derivatives have been studied for their ability to induce apoptosis or inhibit cancer cell proliferation. The amide group might enhance selectivity by targeting specific proteins like kinases or receptors.
Analytical Characterization
To confirm the identity and purity of this compound:
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NMR Spectroscopy:
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Proton (^1H) and Carbon (^13C) NMR to identify chemical shifts corresponding to functional groups.
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Mass Spectrometry (MS):
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To determine molecular weight and fragmentation patterns.
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Infrared (IR) Spectroscopy:
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To verify functional groups like amides (C=O stretch at ~1650 cm⁻¹).
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X-Ray Crystallography:
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For structural confirmation if single crystals are available.
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Hypothetical Data Table
| Property | Description/Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | ~340–360 g/mol |
| Solubility | Soluble in DMSO, ethanol; low water solubility |
| Predicted LogP | ~3–4 (moderate lipophilicity) |
| Biological Target | Kinases, bacterial enzymes, free radicals |
| Potential Applications | Antimicrobial, anticancer, antioxidant |
Future Research Directions
To fully explore its potential:
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Conduct in vitro assays for antimicrobial and anticancer activity.
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Perform molecular docking studies to predict binding affinity with biological targets.
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Evaluate ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties for drug-likeness.
This compound's unique combination of structural motifs warrants further investigation in medicinal chemistry and pharmacology.
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